2-ethoxy-N-ethylaniline
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Overview
Description
2-ethoxy-N-ethylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of an ethoxy group (-OCH2CH3) and an ethyl group (-C2H5) attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ethoxy-N-ethylaniline can be synthesized through several methods. One common approach involves the reduction of nitrobenzene derivatives followed by alkylation. For instance, nitrobenzene can be reduced to aniline using hydrogenation over a palladium catalyst. The resulting aniline can then be alkylated with ethyl bromide in the presence of a base to form N-ethylaniline. Finally, the ethyl group can be introduced via an ethoxylation reaction using ethyl iodide and a strong base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation and alkylation processes. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation over palladium or platinum catalysts is commonly used.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products
Oxidation: Quinones and nitroso derivatives.
Reduction: Parent aniline and other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-ethoxy-N-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-ethylaniline involves its interaction with various molecular targets and pathways. The ethoxy and ethyl groups influence the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects in biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
N-ethylaniline: Lacks the ethoxy group, resulting in different chemical and biological properties.
2-ethoxyaniline: Similar structure but without the ethyl group on the nitrogen atom.
N-methylaniline: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
2-ethoxy-N-ethylaniline is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-N-ethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-11-9-7-5-6-8-10(9)12-4-2/h5-8,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYZUSIOIGXXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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